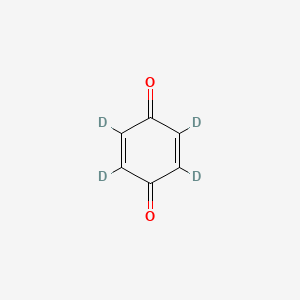

p-Benzoquinone-d4

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQWKYJCGOJGHM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480171 | |

| Record name | p-Benzoquinone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237-14-1 | |

| Record name | p-Benzoquinone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2237-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Benzoquinone-d4 chemical properties and structure

An In-depth Technical Guide to p-Benzoquinone-d4: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (1,4-Benzoquinone-2,3,5,6-d4), a deuterated analog of the highly reactive organic compound p-benzoquinone. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structural features, synthesis considerations, and critical applications, with a focus on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of Isotopic Labeling

p-Benzoquinone is a fundamental six-membered ring compound, the oxidized derivative of 1,4-hydroquinone, known for its role as an oxidant, dienophile in Diels-Alder reactions, and dehydrogenation reagent in organic synthesis.[1] Its deuterated counterpart, this compound, shares these fundamental chemical reactivities but possesses a key distinction: the substitution of four hydrogen atoms with deuterium. This isotopic labeling imparts a higher molecular weight (M+4) without significantly altering its physicochemical properties, such as polarity, solubility, and chromatographic retention time.

This subtle modification makes this compound an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). It serves as a superior internal standard for the accurate quantification of its non-labeled analog in complex matrices, mitigating issues of ion suppression and extraction variability that can compromise analytical results.[2] This guide will explore the technical details that underpin its utility and provide practical insights for its application.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound define its behavior in chemical and analytical systems. The molecule is a planar cyclohexa-2,5-diene-1,4-dione where the four vinyl protons are replaced by deuterium atoms.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table of Physicochemical Properties

The key quantitative data for this compound are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₄O₂ | [3] |

| Molecular Weight | 112.12 g/mol | [3] |

| CAS Number | 2237-14-1 | [3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 113-115 °C | [] |

| Boiling Point | Sublimes | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity (Assay) | ≥99% (CP) | |

| Solubility | Soluble in acetone, ethanol; slightly soluble in petroleum ether. Water solubility: 11 g/L (for C₆H₄O₂) | [1] |

| InChI Key | AZQWKYJCGOJGHM-RHQRLBAQSA-N | |

| SMILES | [2H]C1=C([2H])C(=O)C([2H])=C([2H])C1=O |

Synthesis and Isotopic Purity Considerations

The synthesis of p-benzoquinone is typically achieved through the oxidation of hydroquinone.[5][6] Common oxidizing agents include manganese dioxide, chromium trioxide, and hydrogen peroxide in the presence of an iodine catalyst.[6][7][8] The synthesis of this compound follows the same principle, starting with the corresponding deuterated precursor, hydroquinone-d4.

The quality of a deuterated standard is paramount for its use in quantitative analysis. Two key parameters must be considered:

-

Chemical Purity: This refers to the percentage of the desired compound relative to any non-isotopic impurities. A high chemical purity (typically >99%) ensures that observed signals are not from contaminants.

-

Isotopic Purity (atom % D): This measures the degree of deuterium incorporation at the specified positions. A high isotopic purity (e.g., 98 atom % D) is crucial to minimize "crosstalk" — the contribution of the internal standard's signal to the analyte's signal channel in mass spectrometry.[2] Even minor isotopic impurities can lead to significant inaccuracies, especially when quantifying low levels of the analyte.[2]

Purification of the final product can be achieved via sublimation or recrystallization to yield the bright yellow crystals characteristic of pure p-benzoquinone.[8][9]

Analytical Characterization

Confirming the identity and purity of this compound involves standard analytical techniques, each providing unique structural information.

-

Mass Spectrometry (MS): In ESI-MS, this compound is expected to show a molecular ion peak (or adducts, e.g., [M+H]⁺) that is 4 Da higher than its unlabeled counterpart. This mass shift is the basis of its use in IDMS. The isotopic distribution in the mass spectrum is also used to confirm the degree of deuteration.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A proton NMR spectrum of a pure this compound sample will show a significant reduction or complete absence of the characteristic singlet at ~6.77 ppm (in CDCl₃) seen in the unlabeled compound. The residual proton signal is a direct measure of isotopic impurity.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium nuclei, confirming their presence and chemical environment.

-

¹³C NMR: The carbon spectrum will be similar to the unlabeled compound, but the signals for the deuterated carbons (C-D) will appear as multiplets due to C-D coupling and will experience a slight upfield isotopic shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by the C-D stretching and bending vibrations, which occur at lower frequencies (e.g., ~2250 cm⁻¹) compared to the corresponding C-H vibrations (~3050 cm⁻¹) in the unlabeled molecule.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by LC-MS or GC-MS.[] p-Benzoquinone is a toxic metabolite of benzene, and its accurate measurement in biological and environmental samples is of significant interest.[1]

The Causality Behind Using a SIL-IS: An ideal internal standard co-elutes with the analyte and experiences identical conditions during sample preparation, chromatography, and ionization.[2] Because this compound has nearly identical chemical and physical properties to natural p-benzoquinone, it compensates for:

-

Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., blood, urine, soil extract).

-

Extraction Inefficiency: Physical loss of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity.

By adding a known amount of this compound to every sample, standard, and blank, the analyte's concentration is determined from the ratio of the analyte's MS signal to the SIL-IS's MS signal. This ratio remains stable even if the absolute signal intensities fluctuate, leading to highly accurate and precise quantification.

Experimental Workflow: Quantification of p-Benzoquinone using this compound

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Protocol: Self-Validating System for Quantification

-

Preparation of Standards: Prepare a stock solution of this compound. From this, create a working internal standard (IS) solution at a fixed concentration (e.g., 50 ng/mL). Prepare calibration standards by spiking blank matrix with known concentrations of unlabeled p-benzoquinone and the fixed concentration of the IS working solution.

-

Sample Preparation: To each unknown sample, quality control (QC) sample, and calibration standard, add an equal volume of the IS working solution at the very beginning of the extraction process.

-

Extraction: Perform the chosen extraction method (e.g., solid-phase extraction).

-

Analysis: Analyze the processed samples by LC-MS/MS, monitoring at least one specific mass transition for the analyte and one for the internal standard.

-

Data Processing:

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentration of the calibration standards. The curve should exhibit linearity with R² > 0.99.

-

Trustworthiness Check: The absolute peak area of the IS should be consistent across all samples (typically within ±20% of the average). A significant deviation in a single sample indicates a specific matrix effect or extraction failure for that sample, which would otherwise have gone unnoticed without the IS.

-

Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

-

Safe Handling, Storage, and Stability

p-Benzoquinone and its deuterated analog are hazardous chemicals that require careful handling in a laboratory setting.

-

Hazards: The compound is classified as toxic if swallowed or inhaled, can cause severe skin and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects.[11] It is also very toxic to aquatic life.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[12]

-

Storage: The compound is sensitive to light and air, which can cause it to decompose and darken.[1][9] It should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept refrigerated (2-8 °C) under an inert atmosphere if possible.[9][13]

-

Stability: Over time, p-benzoquinone can form a dark-colored complex with its reduction product, hydroquinone, which is a common impurity.[9] If the material appears dark brown or black instead of yellow, it has likely degraded and may require purification by sublimation before use.[9]

Conclusion

This compound is more than just a heavy version of a common organic reagent; it is a precision tool for the modern analytical laboratory. Its utility is grounded in the principle of isotope dilution, where its near-identical chemical behavior to the unlabeled analyte allows it to serve as a robust internal standard for correcting complex matrix and processing effects. For scientists in drug development, environmental analysis, and toxicology, the proper use of this compound enables the generation of highly accurate, reliable, and defensible quantitative data, which is the cornerstone of scientific integrity.

References

-

Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]

-

Australian Government Department of Health. (2022). Hydroquinone and p-benzoquinone - Evaluation statement. Retrieved from [Link]

- Google Patents. (n.d.). US4973720A - Process for the preparation of p-benzoquinone.

-

Verma, N. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of p-benzoquinone (benzoquinone; quinone). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dihydroxy-1,4-benzoquinone. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of para-Benzoquinone. Retrieved from [Link]

-

ResearchGate. (2025). Use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other primary and secondary amines. Retrieved from [Link]

-

Carl Roth. (2025). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]

-

ResearchGate. (2025). p-Benzoquinone a privileged scaffold of pharmacological significance: A review. Retrieved from [Link]

-

PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Benzoquinone - NIST WebBook. Retrieved from [Link]

-

Reddit. (2019). All the p-benzoquinone in my lab is completely black. Anyone knows why does this happen? Can I recover it?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). Retrieved from [Link]

-

ResearchGate. (2012). LC-ESI(+)-MS Analysis of p-Benzoquinone. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]

-

PubChem. (n.d.). Quinone. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,4-Benzoquinone (FDB005755). Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of benzoquinone. Retrieved from [Link]

Sources

- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 5. jetir.org [jetir.org]

- 6. prepchem.com [prepchem.com]

- 7. US4973720A - Process for the preparation of p-benzoquinone - Google Patents [patents.google.com]

- 8. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. 106-51-4・p-Benzoquinone・171-00242・175-00245[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis of Deuterated p-Benzoquinone from Hydroquinone-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated p-Benzoquinone in Modern Research

In the landscape of advanced chemical research and pharmaceutical development, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Deuterated p-benzoquinone (p-benzoquinone-d4), a heavy-isotope-labeled analog of the ubiquitous oxidizing agent and biologically relevant molecule p-benzoquinone, is of particular interest. Its applications span from serving as an internal standard in quantitative mass spectrometry to its use in mechanistic studies of oxidation-reduction reactions. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from its deuterated precursor, hydroquinone-d6, with a focus on practical, field-proven methodologies and the underlying scientific principles.

The primary rationale for employing deuterated compounds lies in the kinetic isotope effect (KIE), where the substitution of hydrogen with deuterium can alter the rate of chemical reactions involving the cleavage of the C-H/C-D bond.[1] This phenomenon, coupled with the distinct mass of deuterium, allows for precise tracking and quantification in complex biological and chemical systems.[2] Hydroquinone-d6 serves as a readily available starting material for the synthesis of this compound, a transformation that is central to many biological and industrial processes.[2]

This document will detail a robust synthetic protocol, discuss the critical aspects of purification, and provide a thorough guide to the characterization of the final product, ensuring researchers are equipped with the knowledge to confidently prepare and validate this important isotopically labeled compound.

Core Synthesis: Oxidation of Hydroquinone-d6

The conversion of hydroquinone-d6 to this compound is an oxidation reaction that can be achieved through various methods. The choice of oxidant and reaction conditions is critical to achieving a high yield and purity of the desired product. Here, we will focus on a well-established and reliable method utilizing chromium trioxide (CrO₃) in a buffered acetic acid medium, a procedure adapted from established protocols for the synthesis of deuterated quinones.[3]

Reaction Mechanism and Rationale

The oxidation of hydroquinone to p-benzoquinone is a two-electron, two-proton process. The chromium trioxide acts as a potent oxidizing agent, readily accepting electrons from the hydroquinone-d6. The acetic acid provides a suitable solvent and proton source, while the buffering agent helps to maintain a stable pH, preventing side reactions and degradation of the product. The overall reaction is depicted below:

Figure 1: Overall oxidation of hydroquinone-d6 to this compound.

Experimental Protocol: Chromium Trioxide Oxidation

This protocol is adapted from the work of Becker et al. and has been demonstrated to be effective for the preparation of deuterated p-benzoquinones.[3]

Materials and Equipment:

-

Hydroquinone-d6 (Isotopic purity ≥ 98 atom % D)

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

Step-by-Step Procedure:

-

Preparation of the Hydroquinone-d6 Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone-d6 in a buffered solution of glacial acetic acid and sodium acetate. The buffer helps to control the acidity of the reaction mixture.

-

Preparation of the Oxidant Solution: In a separate beaker, carefully dissolve chromium trioxide in a small amount of water and then dilute with glacial acetic acid. Caution: Chromium trioxide is a strong oxidant and is corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Reaction Execution: Cool the hydroquinone-d6 solution in an ice bath to 0-5 °C. Slowly add the chromium trioxide solution dropwise from a dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The color of the solution will change as the reaction progresses, typically from colorless or pale yellow to a dark green or brown, and finally to a bright yellow suspension of the this compound product.

-

Reaction Quenching and Product Isolation: After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. Quench the reaction by adding a sufficient volume of cold water. The yellow crystalline this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold distilled water to remove any remaining salts and acetic acid.

-

Drying: Dry the crude product under vacuum. For further purification, the product can be recrystallized or sublimed.

Purification of this compound

The purity of the synthesized this compound is crucial for its intended applications. Two common and effective methods for purification are recrystallization and sublimation.

Recrystallization

Recrystallization is a standard technique for purifying solid compounds. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, petroleum ether, or a mixture of hexane and dichloromethane).[]

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified yellow crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Sublimation

Sublimation is an excellent method for obtaining highly pure this compound, as it effectively removes non-volatile impurities.

Procedure:

-

Place the crude this compound in a sublimation apparatus.

-

Apply a vacuum and gently heat the apparatus.

-

The this compound will sublime and deposit as pure yellow crystals on a cold finger or the cooler parts of the apparatus.

-

Carefully collect the sublimed crystals.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following techniques are recommended:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆D₄O₂ | [5] |

| Molecular Weight | 112.12 g/mol | [5] |

| Appearance | Yellow solid | [6] |

| Melting Point | 113-115 °C | [6] |

| Isotopic Purity | ≥ 98 atom % D (typically) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high isotopic purity (typically >98 atom % D), the ¹H NMR spectrum of this compound should show a very weak or absent signal in the aromatic region where the protons of non-deuterated p-benzoquinone would appear (around 6.78 ppm in CDCl₃).[6] The absence of this signal is a strong indicator of successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons and the deuterated aromatic carbons. The signal for the carbonyl carbons should appear around 187 ppm. The signals for the deuterated carbons will be observed, but they will be split into multiplets due to coupling with deuterium (a spin-1 nucleus), and their relaxation times will be longer.

-

²H NMR: Deuterium NMR is a direct method to confirm the presence and location of deuterium atoms in the molecule.[6]

Mass Spectrometry (MS):

Mass spectrometry is a definitive technique for confirming the isotopic enrichment of this compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the mass of the deuterated compound (m/z = 112.12). High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition. The mass spectrum of non-deuterated p-benzoquinone shows a molecular ion peak at m/z = 108.[7][8]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will show characteristic absorption bands that differ from the non-deuterated analog due to the heavier mass of deuterium. The C-D stretching vibrations will appear at lower frequencies (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹). The C=O stretching vibration is a prominent feature and is observed around 1660 cm⁻¹. Detailed IR spectra of this compound have been reported in the literature.[9][10]

Raman Spectroscopy:

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of this compound has been well-characterized and can be used for structural confirmation.[11][12]

Conclusion and Future Perspectives

The synthesis of this compound from hydroquinone-d6 is a straightforward yet critical process for researchers in various scientific disciplines. The chromium trioxide oxidation method presented in this guide is a robust and reliable protocol for obtaining this valuable isotopically labeled compound. Proper purification and thorough characterization using a combination of spectroscopic techniques are paramount to ensure the quality of the final product for its intended applications.

As the demand for more sophisticated analytical and mechanistic studies grows, the use of deuterated compounds like this compound will undoubtedly continue to expand. Future research may focus on developing even more efficient and environmentally benign synthetic methods, as well as exploring the applications of this and other deuterated quinones in areas such as materials science and drug delivery. This guide serves as a foundational resource for scientists to confidently synthesize and utilize this compound in their pursuit of scientific advancement.

References

- Becker, E. D., Charney, E., & Anno, T. (1965). Molecular Vibrations of Quinones. II. Infrared Spectra (Solution and Vapor) of p‐Benzoquinone and p‐Benzoquinone‐d 4. The Journal of Chemical Physics, 42(3), 942-949.

- Becker, E. D., & Charney, E. (1965). Molecular Vibrations of Quinones. III. Preparation and Infrared Spectra (Solution and Vapor) of p‐Benzoquinone‐d1, p‐Benzoquinone‐2,5‐d2, p‐Benzoquinone‐2,6‐d2, p‐Benzoquinone‐18O2, and p‐Benzoquinone‐d4‐18O2. The Journal of Chemical Physics, 42(3), 950-957.

-

ResolveMass Laboratories Inc. (n.d.). Hydroquinone-d6 CAS No.: 71589-26-9. Retrieved from [Link]

- Goodman, L., & Brus, L. E. (1974). The ground state fundamentals of p-benzoquinone and this compound. Journal of Molecular Spectroscopy, 49(3), 381-388.

- Geng, Z., et al. (2023). Investigation of the Quinone-quinone and Quinone-catechol products using 13C labeling, UPLC-Q-TOF/MS and UPLC-Q-Exactive Orbitrap/MS.

- Ma, L., et al. (2022). A novel method combining stable isotopic labeling and high-resolution mass spectrometry to trace the quinone reaction products in wines. Food Chemistry, 383, 132448.

- Geng, Z., et al. (2023). Investigation of the Quinone-quinone and Quinone-catechol products using 13C labeling, UPLC-Q-TOF/MS and UPLC-Q-Exactive Orbitrap/MS.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Wikipedia. (2023). Hydroquinone. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Benzoquinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1,4-Benzoquinone (FDB005755). Retrieved from [Link]

- Zhao, X., et al. (1997). Resonance Raman and FTIR Spectra of Isotope-Labeled Reduced 1,4-Benzoquinone and Its Protonated Forms in Solutions. The Journal of Physical Chemistry A, 101(4), 622-631.

- Becker, E. D., & Charney, E. (1965). Molecular Vibrations of Quinones. II. Infrared Spectra (Solution and Vapor) of p-Benzoquinone and this compound. AIP Publishing.

- Gordon, A. J., & Ford, R. A. (1972). The Chemist's Companion: A Handbook of Practical Data, Techniques, and References. John Wiley & Sons.

-

NIST. (n.d.). p-Benzoquinone. Retrieved from [Link]

- Anno, T., & Sadô, A. (1958). Benzoquinone. IV. Infrared Spectrum and Assignment of Vibrational Frequencies in the Ground Electronic State. Bulletin of the Chemical Society of Japan, 31(6), 734-739.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Retrieved from [Link]

- Vibzz Lab. (2021, February 4). p-Benzoquinone (1,4 benzoquinone) : Organic synthesis [Video]. YouTube.

-

PrepChem.com. (n.d.). Preparation of p-benzoquinone (benzoquinone; quinone). Retrieved from [Link]

-

Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

-

Organic Reactions. (n.d.). Synthesis of Benzoquinones by Oxidation. Retrieved from [Link]

-

Raman spectra of the samples prepared at p - ResearchGate. (n.d.). Retrieved from [Link]

-

JETIR. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Retrieved from [Link]

- Shabat, D., et al. (2014). Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide. Organic & Biomolecular Chemistry, 12(34), 6586-6589.

-

Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). Retrieved from [Link]

-

NIST. (n.d.). p-Benzoquinone. Retrieved from [Link]

-

NIST. (n.d.). p-Benzoquinone. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Benzoquinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Moreira, O. B. de O., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(46), 4784-4794.

- U.S. Patent No. 4,973,720. (1990).

- da Silva, A. C., et al. (2014). Recent Advances in 1,4-Benzoquinone Chemistry. Journal of the Brazilian Chemical Society, 25(12), 2179-2200.

-

PubChem. (n.d.). 2,5-Dihydroxy-1,4-benzoquinone. Retrieved from [Link]

- Bodner, G. M. (1980). The 13C NMR spectra of quinones and hydroquinones. Journal of Organometallic Chemistry, 198(3), 383-389.

- Chinese Patent No. CN102976914B. (2015). Method for preparing p-benzoquinone.

- Chinese Patent No. CN102976914A. (2013). Method for preparing p-benzoquinone.

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 1,4-benzoquinone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pubs.aip.org [pubs.aip.org]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. p-Benzoquinone [webbook.nist.gov]

- 8. 1,4-Benzoquinone(106-51-4) MS spectrum [chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

p-Benzoquinone-d4: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and application of p-Benzoquinone-d4, a vital tool in analytical and biomedical research.

This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound. From its fundamental properties to its critical applications as an internal standard and a research tool in toxicology, this document provides the essential knowledge for its effective utilization.

Core Properties of this compound

This compound is the deuterated analogue of p-benzoquinone, a six-membered ring compound that is an oxidized derivative of 1,4-hydroquinone.[1] The substitution of hydrogen with deuterium atoms imparts a higher molecular weight, a feature that is instrumental in its applications, particularly in mass spectrometry.

| Property | Value | Source |

| CAS Number | 2237-14-1 | Sigma-Aldrich |

| Molecular Formula | C₆D₄O₂ | Sigma-Aldrich |

| Molecular Weight | 112.12 g/mol | Sigma-Aldrich |

| Appearance | Bright-yellow crystalline solid | [1] |

| Odor | Characteristic irritating odor, resembling chlorine or bleach | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the oxidation of its deuterated precursor, hydroquinone-d6. This process mirrors the synthesis of its non-deuterated counterpart, with the key difference being the use of an isotopically labeled starting material.[2]

General Synthesis Protocol: Oxidation of Hydroquinone-d6

A common and effective method for the synthesis of p-benzoquinone is the oxidation of hydroquinone.[3][4][5] This can be readily adapted for the synthesis of this compound by utilizing hydroquinone-d6.

Reaction Scheme:

A schematic of the oxidation of hydroquinone-d6 to this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve hydroquinone-d6 in a suitable solvent, such as distilled water or a mixture of water and a polar organic solvent.[3][6]

-

Preparation of Oxidizing Agent: In a separate vessel, prepare a solution of the chosen oxidizing agent. Common oxidizing agents for this reaction include potassium dichromate in sulfuric acid, potassium bromate, or manganese dioxide.[3][4]

-

Reaction: Slowly add the hydroquinone-d6 solution to the oxidizing agent solution while maintaining a controlled temperature, typically below 20°C, to manage the exothermic reaction.[3]

-

Isolation: The resulting yellow crystals of this compound can be isolated by filtration.[3]

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

Spectroscopic Profile

The deuteration of p-benzoquinone leads to distinct changes in its spectroscopic properties, which are crucial for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Due to the substitution of protons with deuterium, the ¹H NMR spectrum of this compound is expected to show a significant reduction or absence of signals in the aromatic region compared to its non-deuterated form. The ¹³C NMR spectrum will also exhibit characteristic shifts due to the isotopic substitution.

| Nucleus | Chemical Shift (δ) of p-Benzoquinone (non-deuterated) | Expected Observation for this compound |

| ¹H | ~6.77 ppm (in CDCl₃) | Absence or significantly reduced signal |

| ¹³C | ~136.9 ppm (C-H), ~187.6 ppm (C=O) (in DMSO-d6) | Shifts influenced by deuterium substitution |

Note: The exact chemical shifts for this compound may vary depending on the solvent and instrument parameters. The data for the non-deuterated form is provided for comparison.[7]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development.

Internal Standard in Quantitative Mass Spectrometry

One of the primary applications of this compound is as an internal standard in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[8] Deuterated internal standards are considered the gold standard for quantitative LC-MS assays due to their chemical and physical similarity to the analyte of interest.[9][10]

Workflow for Using this compound as an Internal Standard:

Sources

- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. jetir.org [jetir.org]

- 6. US4973720A - Process for the preparation of p-benzoquinone - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. lcms.cz [lcms.cz]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

An In-depth Technical Guide to the Solubility of p-Benzoquinone-d4 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of p-Benzoquinone-d4, a deuterated analog of the reactive dienophile and oxidizing agent, p-Benzoquinone. Recognizing the scarcity of direct solubility data for the deuterated species, this document synthesizes available information for the non-deuterated compound and provides a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Introduction: The Significance of this compound in Modern Research

p-Benzoquinone and its isotopically labeled counterpart, this compound, are pivotal molecules in synthetic organic chemistry and related scientific disciplines.[1][2][3] In its pure state, p-benzoquinone is a bright-yellow crystalline solid with a characteristic pungent odor.[1][4] It serves as a versatile building block, a dehydrogenation reagent, and a dienophile in Diels-Alder reactions.[1][3] The introduction of deuterium atoms in this compound provides a powerful tool for mechanistic studies, allowing researchers to trace reaction pathways and elucidate complex chemical transformations through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[5]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of applications, from reaction kinetics to the formulation of drug delivery systems. A thorough understanding of its solubility behavior is paramount for designing robust experimental protocols and ensuring reproducible results. This guide will delve into the known solubility properties of p-Benzoquinone, address the influence of deuteration, and provide detailed protocols for the empirical determination of solubility.

Physicochemical Properties of p-Benzoquinone

A foundational understanding of the physicochemical properties of the parent compound, p-Benzoquinone, is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄O₂ | [6] |

| Molecular Weight | 108.09 g/mol | [6] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 113-116 °C | [2][4] |

| Boiling Point | Sublimes at ~180 °C | [7] |

| Density | 1.318 g/cm³ | [3] |

For this compound, the molecular weight is slightly higher due to the replacement of four hydrogen atoms with deuterium.

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium primarily affects properties related to atomic mass, such as vibrational frequencies of bonds.[8] This can lead to subtle changes in intermolecular forces, including van der Waals interactions and hydrogen bonding. However, for many organic compounds, the effect of deuteration on bulk physical properties like solubility in organic solvents is generally considered to be minor.[9][10] The polarity and overall molecular shape, which are primary drivers of solubility, remain largely unchanged.

It is reasonable to assume that the solubility of this compound will closely mirror that of p-Benzoquinone in the same organic solvents. Any observed differences are likely to be small and may be outweighed by other experimental variables such as solvent purity and temperature. Therefore, the solubility data for p-Benzoquinone serves as an excellent starting point for experimental design.

Solubility Profile of p-Benzoquinone in Common Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for p-Benzoquinone. This information provides a strong predictive basis for the solubility of this compound.

| Solvent | Solvent Class | Dielectric Constant (approx.) | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47 | ~30 mg/mL | Soluble | [11] |

| Dimethylformamide (DMF) | Amide | 37 | ~30 mg/mL | Soluble | [11] |

| Ethanol | Alcohol | 24.5 | ~10 mg/mL (10%) | Very Soluble | [1][11] |

| Acetone | Ketone | 21 | Data not found | Soluble | [7][12] |

| Methanol | Alcohol | 33 | Data not found | Soluble | [7][13] |

| Ethyl Acetate | Ester | 6 | Data not found | Soluble | [7] |

| Chloroform | Halogenated | 4.8 | Data not found | Highly Soluble | [14] |

| Benzene | Aromatic | 2.3 | Data not found | Soluble | [3][7] |

| Diethyl Ether | Ether | 4.3 | Data not found | Soluble | [3][4][7] |

| Petroleum Ether | Hydrocarbon | ~2 | Data not found | Slightly Soluble | [1] |

| Water | Protic | 80 | 11 g/L (18 °C) | Slightly Soluble | [1] |

Note: The dielectric constant is a measure of solvent polarity and is provided as a general guide.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited direct data for this compound, empirical determination of its solubility in the solvent system of interest is highly recommended. The "shake-flask" method is a widely recognized and reliable technique for measuring equilibrium solubility.[15][16]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in the chosen solvent by allowing an excess of the solid to equilibrate with the solvent over a sufficient period.[15] By ensuring that undissolved solid remains present, it is confirmed that the solution has reached its saturation point.[17] Subsequent analysis of the clear supernatant provides the equilibrium solubility value.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[17] It is advisable to perform a time-course study initially to determine the minimum time required to reach a stable concentration.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To obtain a clear supernatant, either centrifuge the vials at a high speed or carefully filter a portion of the supernatant through a syringe filter compatible with the organic solvent. This step is critical to avoid including any solid particles in the sample for analysis.[17]

-

Sample Dilution: Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification:

-

HPLC Method: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The solubility is calculated from the concentration of the diluted sample and the dilution factor.[18][19]

-

UV-Vis Spectroscopy Method: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Use a calibration curve prepared from standards of known concentrations to determine the concentration of the diluted sample and subsequently calculate the solubility.[20]

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and it is crucial to control these variables for accurate and reproducible measurements.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[21] Therefore, maintaining a constant and recorded temperature during solubility determination is essential.

-

Solvent Polarity: The principle of "like dissolves like" is a good general guideline. p-Benzoquinone, being a moderately polar molecule, is expected to have higher solubility in polar and moderately polar organic solvents.[21]

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is recommended.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a comprehensive understanding can be achieved by leveraging the data available for its non-deuterated analog and applying sound experimental principles. The effect of deuteration on solubility is expected to be minimal, making the data for p-Benzoquinone a reliable starting point. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide, coupled with either HPLC or UV-Vis analysis, offers a robust and accurate method for determination. By carefully controlling experimental variables, researchers can confidently determine the solubility of this compound in their specific systems, enabling the advancement of their research and development endeavors.

References

-

Ataman Kimya. PARA BENZOQUINONE. [Link]

-

SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Published May 22, 2023. [Link]

-

Wójcik, M., et al. Non-Covalent Isotope Effects. Chemical Reviews. Published April 12, 2023. [Link]

-

Li, B., et al. Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data. [Link]

-

Royal Society of Chemistry. Impact of H/D isotopic effects on the physical properties of materials. Published December 17, 2024. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Published March 26, 2025. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. Published April 27, 2017. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Chromatography Forum. how can i test the solubility in hplc please ?. Published August 19, 2009. [Link]

-

Wikipedia. 1,4-Benzoquinone. [Link]

-

ChemEurope. 1,4-Benzoquinone. [Link]

-

Sciencemadness Wiki. Benzoquinone. [Link]

-

H. R. Krouse, et al. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. PubMed Central. [Link]

-

M. A. Z. S. T. M. R. M. N. A. H. P. R. M. A. J. A. M. A. A. B. A. M. A. C. A. M. A. D. A. M. A. E. A. M. A. F. A. M. A. G. A. M. A. I. A. M. A. K. A. M. A. L. A. M. A. M. A. M. A. N. A. M. A. O. A. M. A. P. A. M. A. Q. A. M. A. R. A. M. A. S. A. M. A. T. A. M. A. U. A. M. A. V. A. M. A. W. A. M. A. X. A. M. A. Y. A. M. A. Z. A. M. A. a. A. M. A. b. A. M. A. c. A. M. A. d. A. M. A. e. A. M. A. f. A. M. A. g. A. M. A. h. A. M. A. i. A. M. A. j. A. M. A. k. A. M. A. l. A. M. A. m. A. M. A. n. A. M. A. o. A. M. A. p. A. M. A. q. A. M. A. r. A. M. A. s. A. M. A. t. A. M. A. u. A. M. A. v. A. M. A. w. A. M. A. x. A. M. A. y. A. M. A. z. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. PubMed Central. Published April 29, 2025. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ACS Publications. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. Published December 15, 2021. [Link]

-

Grokipedia. 1,4-Benzoquinone. [Link]

-

ResearchGate. (PDF) Reactions of p-Benzoquinone with S-Nucleophiles. Published December 23, 2025. [Link]

-

Solubility of Things. 1,4-Benzoquinone. [Link]

-

Fiveable. Deuterated solvents Definition. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Published February 14, 2021. [Link]

-

Biblioteka Nauki. Interpretation of isotope effects on the solubility of gases. [Link]

-

ResearchGate. STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. [Link]

-

YouTube. How Are Isotope Effects Used In Organic Chemistry?. Published August 29, 2025. [Link]

-

Chemcess. 1,4-Benzoquinone: Production, Reactions And Uses. [Link]

-

PubChem. Quinone. [Link]

Sources

- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 2. 1,4-Benzoquinone | 106-51-4 [chemicalbook.com]

- 3. 1,4-Benzoquinone [chemeurope.com]

- 4. grokipedia.com [grokipedia.com]

- 5. synmr.in [synmr.in]

- 6. Quinone | C6H4O2 | CID 4650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Benzoquinone, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. chemcess.com [chemcess.com]

- 13. 1,4-Benzoquinone | 106-51-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. quora.com [quora.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 20. improvedpharma.com [improvedpharma.com]

- 21. solubilityofthings.com [solubilityofthings.com]

Introduction: The Utility of Isotopic Labeling in Quinone Chemistry

An In-depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of p-Benzoquinone-d4

p-Benzoquinone (1,4-benzoquinone) is a fundamental six-membered cyclic diketone that serves as a cornerstone in both synthetic chemistry and biology.[1][2] It functions as a versatile oxidizing agent, a key dienophile in Diels-Alder reactions, and the foundational scaffold for a vast array of natural and synthetic compounds with significant pharmacological activities, including anticancer and anti-inflammatory properties.[3][4] In drug development and mechanistic studies, understanding reaction pathways, metabolic fate, and analytical quantification is paramount. This is where isotopic labeling, particularly with deuterium, becomes an indispensable tool.

This guide focuses on this compound (1,4-Benzoquinone-2,3,5,6-d4), a deuterated analogue where all four vinylic hydrogens are replaced by deuterium atoms. The introduction of deuterium provides a subtle yet powerful modification, creating a mass shift of +4 amu and altering nuclear spin properties without significantly impacting the molecule's chemical reactivity. This makes it an ideal internal standard for quantitative mass spectrometry and a unique probe for nuclear magnetic resonance (NMR) studies aimed at elucidating structural and dynamic information.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical exploration of the analytical data. We will first delve into the mass spectrometric profile of this compound, detailing the expected fragmentation pathways. Subsequently, we will explore its NMR characteristics, focusing on ¹³C and ²H spectra, to provide a complete analytical portrait for researchers, scientists, and drug development professionals.

Part 1: Electron Ionization Mass Spectrometry (EI-MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and structural features by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. For a small, volatile molecule like this compound, Electron Ionization (EI) is the method of choice due to its robustness and the creation of extensive, reproducible fragmentation patterns that act as a molecular fingerprint.

Core Principle & Experimental Rationale

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). This energetic collision ejects an electron from the molecule, forming a high-energy molecular ion (M+•). This radical cation is unstable and rapidly undergoes a series of fragmentation reactions. The specific fragmentation pathways are dictated by the molecule's structure, with weaker bonds preferentially breaking and stable neutral molecules or radicals being lost. Analyzing these fragments allows for the reconstruction of the original structure. The use of this compound allows for precise tracking of these fragments, confirming mechanistic proposals for quinone fragmentation.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for acquiring an EI mass spectrum of this compound. The self-validating nature of this protocol lies in the inclusion of a blank run to ensure system cleanliness and the use of standard instrument tuning procedures.

-

System Preparation:

-

Ensure the Gas Chromatograph-Mass Spectrometer (GC-MS) system is tuned according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA).

-

Run a solvent blank (e.g., dichloromethane or ethyl acetate) to verify the absence of system contamination.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile organic solvent like dichloromethane. This compound is a bright yellow solid with a melting point of 113-115 °C.

-

-

GC Method Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min.

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Acquisition & Analysis:

-

Acquire the data. The this compound peak should elute and its mass spectrum can be extracted and analyzed.

-

Data Interpretation: Fragmentation Pathway

The mass spectrum of this compound is characterized by an intense molecular ion and several key fragment ions. The non-deuterated form has a molecular weight of 108.10 g/mol , while the d4-analog has a molecular weight of 112.12 g/mol .[5][6]

Key Spectral Features:

-

Molecular Ion (M+•): The base peak or a very intense peak will appear at m/z 112 . This corresponds to the intact this compound molecule after the loss of one electron (C₆D₄O₂⁺•). High-resolution mass spectrometry (HRMS) can confirm the elemental composition as C₆D₄O₂.[7]

-

[M-CO]+• Ion: A prominent fragment is observed at m/z 84 . This results from the characteristic loss of a neutral carbon monoxide (CO) molecule (28 amu), a common pathway for quinones and ketones, yielding a cyclopentadienone-d4 radical cation (C₅D₄O⁺•).

-

[M-C₂D₂]+• Ion: Another significant fragment appears at m/z 84 . This corresponds to the loss of deuteroacetylene (C₂D₂, 28 amu). This fragmentation is analogous to the loss of C₂H₂ in the non-deuterated compound, which gives a peak at m/z 82.[5]

-

[C₃D₂O]+• Ion: A fragment at m/z 56 is also expected. This can be formed by the sequential loss of CO and C₂D₂ from the molecular ion, or by the loss of CO from the m/z 84 fragment, or loss of C₂D₂ from the other m/z 84 fragment. This ion corresponds to deutero-ketene radical cation.

Data Summary Table

| m/z (Nominal) | Proposed Formula | Identity |

| 112 | C₆D₄O₂⁺• | Molecular Ion (M+•) |

| 84 | C₅D₄O⁺• | [M-CO]+• |

| 84 | C₄D₂O₂⁺• | [M-C₂D₂]+• |

| 56 | C₃D₂O⁺• | [M-CO-C₂D₂]+• |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about molecular structure, connectivity, and dynamics. For this compound, a multi-nuclear approach involving ¹³C, ²H, and ¹H NMR is most effective.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol is designed to yield high-quality data across multiple nuclei. The choice of solvent is critical; DMSO-d6 is an excellent choice as it dissolves p-benzoquinone well and its residual peaks do not interfere with the regions of interest.[8]

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound solid.

-

Dissolve the solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the respective probes for ¹H, ¹³C, and ²H nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128-1024 (or until adequate signal-to-noise is achieved).

-

-

²H NMR Acquisition:

-

Experiment: Standard one-pulse deuterium experiment.

-

Spectral Width: ~10-15 ppm centered around ~7 ppm.

-

Number of Scans: 16-64.

-

-

¹H NMR Acquisition:

-

Purpose: To assess isotopic purity.

-

Experiment: Standard one-pulse proton experiment.

-

Number of Scans: 8-16.

-

NMR Data Interpretation Workflow

¹³C NMR Spectrum

Due to the molecule's D₂h symmetry, only two distinct carbon signals are expected.

-

Carbonyl Carbons (C=O): A signal is expected around δ 187 ppm .[8] Since these carbons are not directly attached to deuterium, this signal will appear as a singlet in the proton-decoupled spectrum. Its chemical shift is highly characteristic of a conjugated ketone environment.

-

Vinylic Carbons (C-D): A signal is expected around δ 137 ppm .[8] This is the signal for the four equivalent olefinic carbons. Crucially, each of these carbons is directly bonded to a deuterium atom. Deuterium has a nuclear spin (I=1), which couples to the ¹³C nucleus. This coupling results in the signal splitting into a 1:1:1 triplet . The one-bond C-D coupling constant (¹J_CD) is expected to be in the range of 20-30 Hz, a value derived from the typical ¹J_CH of ~160 Hz for sp² carbons divided by the gyromagnetic ratio difference between ¹H and ²H (~6.5).[9]

²H (Deuterium) NMR Spectrum

This is often the most straightforward spectrum.

-

Chemical Shift: All four deuterium atoms are chemically and magnetically equivalent. Therefore, the ²H NMR spectrum will exhibit a single peak .

-

Expected Shift: The chemical shift in ²H NMR is virtually identical to that in ¹H NMR for the same position. The protons in non-deuterated p-benzoquinone appear as a singlet at δ ~6.78 ppm (in DMSO-d6).[8] Therefore, the single peak in the ²H NMR spectrum of this compound is expected at this same chemical shift.

¹H NMR Spectrum

The primary purpose of the ¹H NMR spectrum is to determine the isotopic purity of the sample.

-

Residual Signal: A small singlet will be observed at δ ~6.78 ppm , corresponding to any p-benzoquinone molecules that have one or more protons instead of deuterium atoms.

-

Purity Calculation: The isotopic purity (atom % D) is typically specified by the manufacturer (e.g., 98 atom % D). This can be verified by integrating the residual proton signal against a known concentration of an internal standard (e.g., TMS or another inert compound).

NMR Data Summary Table

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹³C | ~187 | Singlet | C1, C4 (C=O) |

| ¹³C | ~137 | Triplet (1:1:1) | C2, C3, C5, C6 (C-D) |

| ²H | ~6.78 | Singlet | D2, D3, D5, D6 |

| ¹H | ~6.78 | Singlet | Residual C-H protons |

Conclusion and Applications

The analytical characterization of this compound by mass spectrometry and NMR spectroscopy provides a clear and unambiguous fingerprint of the molecule. EI-MS reveals a predictable fragmentation pattern starting from the molecular ion at m/z 112, dominated by losses of carbon monoxide and deuteroacetylene. Multi-nuclear NMR spectroscopy confirms the molecular symmetry, with ¹³C NMR showing two distinct environments—a singlet for the carbonyls and a characteristic 1:1:1 triplet for the deuterated carbons—while ²H NMR displays a single resonance for all four equivalent deuterons.

For the researcher, scientist, and drug development professional, this compound is more than just a molecule; it is a precision tool. Its primary application is as an internal standard in quantitative mass spectrometry assays for benzene, hydroquinone, or other quinone-related metabolites, where its mass shift ensures it does not interfere with the analyte signal.[4] Furthermore, it serves as a mechanistic probe in studies of redox cycling, electron transfer, and metabolic pathways, allowing researchers to trace the fate of the quinone ring without ambiguity.[10][11] This guide provides the foundational data necessary to confidently employ and interpret results from this valuable isotopically labeled compound.

References

-

designer-drug.com. Synthesis of para-Benzoquinone. Available from: [Link]

-

SpectraBase. p-Benzoquinone - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available from: [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Nuclear magnetic resonance coupling constants in p-benzoquinones. RSC Publishing. Available from: [Link]

-

SciSpace. The ground state fundamentals of p-benzoquinone and this compound. Available from: [Link]

-

FooDB. Showing Compound 1,4-Benzoquinone (FDB005755). Available from: [Link]

-

National Institute of Standards and Technology. p-Benzoquinone - Mass spectrum (electron ionization). NIST WebBook. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Available from: [Link]

-

PubChem. 2,5-Dihydroxy-1,4-benzoquinone. National Center for Biotechnology Information. Available from: [Link]

-

Organic Reactions. Synthesis of Benzoquinones by Oxidation. Available from: [Link]

-

Chemcess. 1,4-Benzoquinone: Production, Reactions And Uses. Available from: [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Nuclear magnetic resonance coupling constants in p-benzoquinones. RSC Publishing. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). Available from: [Link]

-

PrepChem.com. Preparation of p-benzoquinone (benzoquinone; quinone). Available from: [Link]

-

auremn. On the H NMR Spectra of 2-Substituted Benzoquinones. Available from: [Link]

-

YouTube. p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. (2021-02-04). Available from: [Link]

-

SpectraBase. p-Benzoquinone - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Available from: [Link]

-

The Royal Society of Chemistry. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Available from: [Link]

-

Purdue University. 13C NMR spectra are obtained for a series of quinones, hydroquinones.... Available from: [Link]

-

Jetir.org. SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Available from: [Link]

-

MDPI. Role of p-Benzoquinone in the Photocatalytic Production of Solketal. (2023). Available from: [Link]

-

PubMed. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology. p-Benzoquinone. NIST WebBook. Available from: [Link]

-

PubMed. New insight into the effects of p-benzoquinone on photocatalytic reduction of Cr(VI) over Fe-doped g-C3N4. (2024-07-01). National Center for Biotechnology Information. Available from: [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]

-

National Institute of Standards and Technology. p-Benzoquinone. NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. p-Benzoquinone - IR Spectrum. NIST WebBook. Available from: [Link]

-

Wikipedia. 1,4-Benzoquinone. Available from: [Link]

-

PubMed. 1,4-Benzoquinone as a Highly Efficient Dopant for Enhanced Ionization and Detection of Nitramine Explosives on a Single-Quadrupole Mass Spectrometer.... (2019-10-31). National Center for Biotechnology Information. Available from: [Link]

-

Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available from: [Link]

-

YouTube. Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. (2023-05-16). Available from: [Link]

-

ChemRxiv. Deuteron-proton isotope correlation spectroscopy of molecular solids. Available from: [Link]

-

FooDB. Mass Spectrum (Electron Ionization) (FDB005755). Available from: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 3. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactions and applications of 1,4-Benzoquinone_Chemicalbook [chemicalbook.com]

- 5. 1,4-Benzoquinone(106-51-4) MS spectrum [chemicalbook.com]

- 6. p-Benzoquinone [webbook.nist.gov]

- 7. emsl.pnnl.gov [emsl.pnnl.gov]

- 8. rsc.org [rsc.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Role of p-Benzoquinone in the Photocatalytic Production of Solketal | MDPI [mdpi.com]

- 11. New insight into the effects of p-benzoquinone on photocatalytic reduction of Cr(VI) over Fe-doped g-C3N4 - PubMed [pubmed.ncbi.nlm.nih.gov]

isotopic purity of commercial p-Benzoquinone-d4

An In-depth Technical Guide to the Isotopic Purity of Commercial p-Benzoquinone-d4

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and verifying the isotopic purity of commercially available this compound. We will delve into the core principles of isotopic enrichment, detail robust analytical methodologies for its determination, and offer field-proven insights into data interpretation and quality assurance.

Part 1: Defining and Understanding Isotopic Purity

The term "isotopic purity" is often used broadly, but for deuterated compounds, it encompasses two distinct and crucial metrics: Isotopic Enrichment and Species Abundance. A misunderstanding of these concepts can lead to significant errors in experimental design and data interpretation.

Isotopic Enrichment (Atom % D)

Isotopic enrichment represents the percentage of a specific isotopic label at a given atomic position. For a commercial this compound sample advertised with an isotopic purity of "98 atom % D," this means that at each of the four labeled positions on the ring, there is a 98% probability of finding a deuterium atom and a 2% probability of finding a hydrogen atom.[1][2] This is the most common metric provided by commercial suppliers.

Species Abundance

Species abundance refers to the percentage of molecules within the entire sample that have a specific number of deuterium atoms.[3] It is a direct consequence of the site-specific isotopic enrichment. For a this compound sample with 98 atom % D enrichment, not all molecules will be the fully deuterated C₆D₄O₂ species. A statistical distribution of isotopologues (molecules differing only in their isotopic composition) will be present. For example, a molecule with 99.5% D enrichment at three sites (D₃) will actually contain 98.5% of the D₃ species and 1.5% of the D₂H species.[3] This distribution is critical in high-resolution mass spectrometry where each isotopologue is resolved.

The theoretical species abundance can be calculated using a binomial expansion, assuming the enrichment is equivalent at all labeled sites.[3]

Table 1: Theoretical Species Abundance for this compound at 98 atom % D

| Isotopologue | Formula | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d4 | C₆D₄O₂ | 4 | (0.98)⁴ = 92.24% |

| d3 | C₆HD₃O₂ | 3 | 4 * (0.98)³ * (0.02)¹ = 7.53% |

| d2 | C₆H₂D₂O₂ | 2 | 6 * (0.98)² * (0.02)² = 0.23% |

| d1 | C₆H₃DO₂ | 1 | 4 * (0.98)¹ * (0.02)³ = 0.003% |

| d0 | C₆H₄O₂ | 0 | (0.02)⁴ = <0.001% |

Note: The calculation provides a theoretical baseline. The actual measured distribution may vary slightly due to the manufacturing process.

Common Chemical Impurities

Beyond isotopic variants, chemical impurities can also be present. The most common process-related impurity in p-benzoquinone is hydroquinone, its reduced form.[4] In the case of this compound, one might expect to find hydroquinone-d4 or partially deuterated hydroquinone. These two compounds can form a dark-colored charge-transfer complex, which may explain why aged samples of benzoquinone often appear black.[4]

Part 2: Core Analytical Methodologies for Purity Determination

Verifying the isotopic and chemical purity of a new batch of this compound is a self-validating step that ensures the integrity of subsequent experiments. The two most powerful and complementary techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the definitive technique for determining isotopic purity because it can physically separate and detect ions based on minute differences in their mass-to-charge ratios (m/z).[7] This allows for the direct visualization and quantification of the different isotopologues (d4, d3, d2, etc.) present in the sample.[8][9] Coupling liquid chromatography (LC) to the mass spectrometer (LC-HRMS) provides an additional layer of validation by separating the analyte of interest from non-isobaric chemical impurities before mass analysis.[6]

Experimental Protocol: LC-HRMS for Isotopic Purity

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 1 µg/mL for analysis. The final concentration should be optimized to provide excellent signal-to-noise without saturating the detector.

-

-

Chromatographic Separation (UHPLC):

-

Column: Use a standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient (e.g., 5% to 95% B over 5 minutes) is typically sufficient to elute p-benzoquinone and separate it from potential early- or late-eluting impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (HRMS - e.g., TOF or Orbitrap):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode. p-Benzoquinone will be detected as the protonated molecular ion, [M+H]⁺.

-

Mass Range: Scan a range that comfortably includes all expected isotopologues (e.g., m/z 100-200).

-

Resolution: Set the instrument to a high resolution (e.g., >30,000 FWHM) to ensure baseline separation of the isotopic peaks from potential interferences.

-

Data Acquisition: Acquire data in full scan mode.

-

-

Data Analysis:

-

Identify the chromatographic peak for this compound.

-

Generate a mass spectrum by averaging the scans across the chromatographic peak, ensuring to subtract the background spectrum from an adjacent region.[7]

-

Extract the ion chromatograms (EICs) for the exact m/z of the [M+H]⁺ ion for each isotopologue (d4, d3, d2, d1, d0).[6]

-

Integrate the peak area for each EIC.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

-

Diagram: LC-HRMS Workflow for Isotopic Purity

Caption: Workflow for this compound isotopic purity analysis by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy